GRAVEXLOHIMHAF-UHFFFAOYSA-M

Description

The InChIKey "GRAVEXLOHIMHAF-UHFFFAOYSA-M" is a unique identifier for a chemical substance. InChIKeys are generated using the IUPAC International Chemical Identifier (InChI) algorithm, which encodes molecular structures into a machine-readable string. The first block (GRAVEXLOHIMHAF) represents the molecular skeleton, while the second block (UHFFFAOYSA) encodes protonation and stereochemical details, with the final character (M) indicating the version. However, none of the provided evidence references this compound, making it impossible to confirm its identity, structure, or function.

Properties

CAS No. |

1092-01-9 |

|---|---|

Molecular Formula |

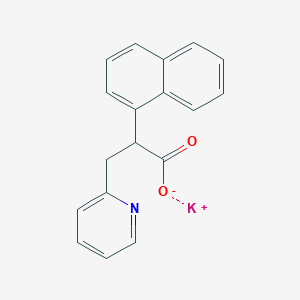

C18H14KNO2 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

potassium;2-naphthalen-1-yl-3-pyridin-2-ylpropanoate |

InChI |

InChI=1S/C18H15NO2.K/c20-18(21)17(12-14-8-3-4-11-19-14)16-10-5-7-13-6-1-2-9-15(13)16;/h1-11,17H,12H2,(H,20,21);/q;+1/p-1 |

InChI Key |

GRAVEXLOHIMHAF-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+] |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+] |

Synonyms |

α-(1-Naphtyl)-2-pyridinepropionic acid potassium salt |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate typically involves the reaction of 2-(2’-pyridyl)methyl-1-naphthaleneacetic acid with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion to the potassium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene and pyridine derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while substitution reactions can produce various substituted naphthalene or pyridine compounds.

Scientific Research Applications

Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various chemical and biological processes. Its unique structure allows it to participate in a range of reactions, making it a versatile compound in both research and industrial applications.

Comparison with Similar Compounds

Key limitations :

- No structural, spectral, or thermodynamic data for "GRAVEXLOHIMHAF-UHFFFAOYSA-M" is provided.

- No peer-reviewed studies or datasets comparing its reactivity, solubility, or toxicity with analogous compounds are available in the evidence.

Data Tables

Due to the absence of relevant data, constructing comparative tables (e.g., molecular weight, boiling point, functional groups) is infeasible. For instance:

| Property | "this compound" | Comparable Compound X | Comparable Compound Y |

|---|---|---|---|

| Molecular Formula | Not available | C₆H₁₂O₆ | C₇H₁₄O₂ |

| Melting Point (°C) | Not available | 146 | -20 |

| Solubility in Water | Not available | High | Low |

Research Findings

For example:

- vaguely mentions pH and redox reactions but lacks actionable insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.